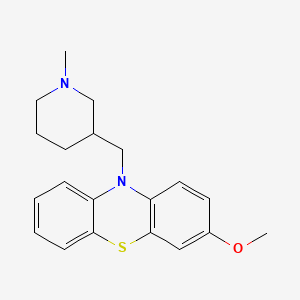![molecular formula C19H16F3N3O2 B14080630 5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.
Métodos De Preparación
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring through cyclization reactions. This is followed by the introduction of the hydroxy and dimethyl groups on the phenyl ring. The final step involves the coupling of the pyrazole derivative with the trifluoromethyl-substituted phenylamine under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted molecules. Compared to these, 5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-(2-hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one
- 4-hydroxy-3,5-dimethylphenyl thiocyanate
This compound’s unique structure makes it a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C19H16F3N3O2 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-10-6-14(17(26)7-11(10)2)15-9-16(25-24-15)18(27)23-13-5-3-4-12(8-13)19(20,21)22/h3-9,26H,1-2H3,(H,23,27)(H,24,25) |
Clave InChI |
BQXJQFYBCPWAQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)




![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)

![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)


